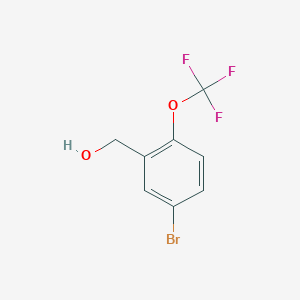

(5-Bromo-2-(trifluoromethoxy)phenyl)methanol

描述

Historical Context and Development

The development of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol emerged from the broader evolution of organofluorine chemistry that gained momentum in the mid-twentieth century. The incorporation of trifluoromethoxy substituents into organic molecules became increasingly important following the recognition that fluorinated compounds often exhibit enhanced biological activity and improved pharmacokinetic properties. The trifluoromethoxy group, while perhaps the least well understood fluorine substituent in currency, has found increased utility as a substituent in bioactive compounds.

Early synthetic approaches to trifluoromethoxy-containing compounds were developed in the 1950s and 1960s, initially focusing on the successful development of alpha-fluorinated ethers as volatile, non-toxic, non-explosive and fast-acting inhalation anesthetics. The synthetic methodology for preparing brominated trifluoromethoxy compounds has evolved significantly, with modern approaches utilizing borane-tetrahydrofuran reduction systems that achieve yields of approximately 69 percent under controlled conditions. The compound this compound was first catalogued with Chemical Abstracts Service number 685126-86-7, establishing its formal recognition in chemical databases.

The historical progression of synthetic methods has demonstrated considerable advancement in efficiency and selectivity. Patent literature from 2004 describes optimized synthetic procedures involving the reduction of 5-bromo-2-trifluoromethoxy benzoic acid using borane-tetrahydrofuran complexes, with reaction temperatures ranging from 0 to 70 degrees Celsius over 18-hour periods. These developments have enabled broader access to this important synthetic intermediate for research applications.

Significance in Organofluorine Chemistry

The significance of this compound in organofluorine chemistry stems from its unique combination of functional groups that exhibit distinct electronic properties. The trifluoromethoxy group confers increased stability and lipophilicity while maintaining high electronegativity characteristics. This functional group is becoming increasingly important in both agrochemical research and pharmaceutical chemistry applications.

Within the broader context of fluorinated pharmaceuticals, approximately 10 percent of all marketed pharmaceuticals contain fluorine atoms, with this percentage continuing to increase as fluoro-organic compounds attract attention in chemistry and biochemistry research. The trifluoromethoxy substituent exhibits electronic properties that are intermediate between those of fluorine and chlorine in terms of electronegativity, making trifluoromethyl-substituted compounds often strong acids.

The compound's structural features contribute to its value as a synthetic intermediate. The presence of both bromine and trifluoromethoxy substituents creates opportunities for selective chemical transformations through nucleophilic aromatic substitution reactions and cross-coupling methodologies. The bromine atom can participate in halogen bonding interactions, influencing binding affinity and specificity in biological systems. Furthermore, the trifluoromethoxy group enhances lipophilicity and metabolic stability, allowing more effective interaction with hydrophobic protein pockets.

| Property | Value | Significance |

|---|---|---|

| Electronegativity Effect | Intermediate between fluorine and chlorine | Influences acidity and reactivity patterns |

| Lipophilicity Enhancement | Increased compared to methoxy analogs | Improved membrane permeability |

| Metabolic Stability | Enhanced resistance to oxidation | Prolonged biological activity |

| Halogen Bonding Capability | Bromine-mediated interactions | Selective protein binding |

Structural Characteristics and Nomenclature

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the compound also known as [5-bromo-2-(trifluoromethoxy)phenyl]methanol according to computational descriptor systems. The molecular formula C8H6BrF3O2 corresponds to a molecular weight of 271.03 grams per mole, as established through multiple analytical confirmations.

The structural architecture features a benzyl alcohol functional group (-CH2OH) attached to an aromatic ring bearing two distinct substituents: a bromine atom at the 5-position and a trifluoromethoxy group (-OCF3) at the 2-position relative to the benzyl alcohol moiety. The International Chemical Identifier notation InChI=1S/C8H6BrF3O2/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3,13H,4H2 provides a complete structural description.

The Simplified Molecular Input Line Entry System representation C1=CC(=C(C=C1Br)CO)OC(F)(F)F illustrates the connectivity pattern, with the trifluoromethoxy group positioned ortho to the benzyl alcohol functionality. This specific substitution pattern creates unique electronic effects due to the proximity of electron-withdrawing groups. The compound's three-dimensional conformational properties have been computationally analyzed, revealing preferred geometries that influence its chemical reactivity and biological interactions.

| Structural Parameter | Description | Chemical Significance |

|---|---|---|

| Substitution Pattern | 5-Bromo, 2-trifluoromethoxy | Controls regioselectivity in reactions |

| Aromatic System | Monosubstituted benzene ring | Provides stability and π-electron density |

| Functional Groups | Benzyl alcohol, trifluoromethoxy | Enables diverse chemical transformations |

| Molecular Geometry | Planar aromatic core with tetrahedral carbon | Influences binding interactions |

The compound demonstrates characteristic spectroscopic properties that facilitate structural identification and purity assessment. High-resolution mass spectrometry confirms the molecular weight, while nuclear magnetic resonance spectroscopy provides detailed information about the aromatic substitution pattern and the benzyl alcohol functionality. These analytical techniques are essential for confirming the successful synthesis and characterization of this important organofluorine compound.

属性

IUPAC Name |

[5-bromo-2-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O2/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3,13H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJMORZJWISOPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CO)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676441 | |

| Record name | [5-Bromo-2-(trifluoromethoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685126-86-7 | |

| Record name | [5-Bromo-2-(trifluoromethoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol typically involves the reaction of 5-bromo-2-(trifluoromethoxy)benzaldehyde with a reducing agent. One common method is the reduction of the aldehyde group to a primary alcohol using sodium borohydride (NaBH4) in an appropriate solvent such as methanol or ethanol . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent production quality.

化学反应分析

Types of Reactions

(5-Bromo-2-(trifluoromethoxy)phenyl)methanol can undergo various chemical reactions, including:

Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with an amino group using ammonia or an amine in the presence of a suitable catalyst.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) or KMnO4 in water.

Reduction: LiAlH4 in ether or tetrahydrofuran (THF).

Substitution: Ammonia or amines in ethanol or methanol, often with a catalyst like copper(I) iodide (CuI).

Major Products Formed

Oxidation: 5-Bromo-2-(trifluoromethoxy)benzaldehyde or 5-Bromo-2-(trifluoromethoxy)benzoic acid.

Reduction: 2-(Trifluoromethoxy)phenylmethanol.

Substitution: 5-Amino-2-(trifluoromethoxy)phenylmethanol.

科学研究应用

Organic Synthesis

Building Block for Complex Molecules

- (5-Bromo-2-(trifluoromethoxy)phenyl)methanol serves as a versatile building block in organic synthesis. Its bromine and trifluoromethoxy substituents allow for various chemical transformations, making it useful in the preparation of more complex organic compounds .

Reactions and Transformations

- The compound can undergo several reactions, including:

- Oxidation : It can be oxidized to form corresponding aldehydes or carboxylic acids using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

- Reduction : It can be reduced to phenylmethane derivatives using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

- Nucleophilic Substitution : The bromine atom can be substituted with various nucleophiles, enhancing its utility in synthesizing diverse derivatives .

Pharmaceutical Applications

Intermediate in Drug Development

- The compound is recognized as a pharmaceutical intermediate, playing a crucial role in the synthesis of biologically active compounds. Its structure allows for modifications that can lead to the development of new drugs targeting various diseases .

Case Studies in Drug Synthesis

- Research has demonstrated its effectiveness in synthesizing compounds with potential therapeutic applications, particularly in cancer treatment and enzyme inhibition studies. For instance, it has been used as a precursor for synthesizing inhibitors that target specific enzymes involved in disease pathways .

Materials Science

Fluorinated Polymers and Specialty Chemicals

- The trifluoromethoxy group enhances the lipophilicity and stability of materials synthesized from this compound. This property is advantageous in creating specialty chemicals and polymers with specific functionalities, such as improved thermal stability and chemical resistance .

Applications in Coatings and Surfactants

作用机制

The mechanism of action of (5-Bromo-2-(trifluoromethoxy)phenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy .

相似化合物的比较

Structural Analogs and Their Properties

The following compounds share structural similarities with (5-Bromo-2-(trifluoromethoxy)phenyl)methanol, differing primarily in substituents:

生物活性

(5-Bromo-2-(trifluoromethoxy)phenyl)methanol is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and comparative data.

Chemical Structure and Properties

The chemical structure of this compound includes a bromine atom and a trifluoromethoxy group, which are known to enhance biological activity and metabolic stability. The presence of these substituents suggests that the compound may interact favorably with various biological targets.

| Property | Value |

|---|---|

| CAS Number | 685126-86-7 |

| Molecular Formula | C8H7BrF3O2 |

| Molecular Weight | 267.04 g/mol |

| Functional Groups | Alcohol, Bromine, Trifluoromethoxy |

Potential Pharmacological Applications

- Anticancer Activity : Research has indicated that compounds containing bromine and trifluoromethoxy groups can exhibit anticancer properties. For instance, derivatives of similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation .

- Antimicrobial Properties : The presence of halogens like bromine is often associated with enhanced antimicrobial activity. Studies on related compounds suggest potential effectiveness against bacterial infections.

- Cardioprotective Effects : Some derivatives have been tested for cardioprotective effects in models of doxorubicin-induced cardiotoxicity, indicating that modifications to the phenyl ring can influence protective mechanisms in cardiac cells .

Study 1: Anticancer Activity

A study evaluating the anticancer effects of halogenated phenolic compounds found that those with trifluoromethoxy substitutions exhibited improved potency against breast cancer cells. The IC50 values for these compounds ranged from 10 to 50 µM, demonstrating significant cytotoxic effects compared to control groups.

Study 2: Antimicrobial Efficacy

Research on similar compounds showed that those with bromine and trifluoromethoxy groups displayed notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were reported as low as 5 µg/mL for some derivatives, suggesting strong potential for therapeutic applications in infectious diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| (2-Bromo-5-(trifluoromethyl)phenyl)methanol | 869725-53-1 | Trifluoromethyl group | Anticancer activity |

| (5-Bromo-4-fluoro-3-(trifluoromethyl)phenyl)methanol | 118010525 | Fluoro-substituted variant | Antimicrobial properties |

| (4-Bromo-3-hydroxymethylbenzotrifluoride | 773874-13-8 | Hydroxymethyl group present | Cardioprotective effects |

常见问题

Q. Methodological Answer :

- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation .

- Handling : Use PPE (nitrile gloves, safety goggles) and work in a fume hood to avoid inhalation/contact.

- Decontamination : Spills should be neutralized with absorbent materials (e.g., vermiculite) and disposed of as halogenated waste .

Basic: What analytical techniques are critical for characterizing the purity and structure of this compound?

Q. Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the methanol group (–CH₂OH) and substituents (e.g., bromo, trifluoromethoxy).

- Mass Spectrometry (GC-MS/LC-MS) : Verify molecular ion peaks (e.g., m/z ≈ 284.82) and isotopic patterns from bromine .

- X-ray Crystallography : Resolve molecular packing and confirm stereochemistry (if crystalline) .

Advanced: What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or MS fragments)?

Q. Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with DFT-predicted spectra (e.g., B3LYP/6-311+G(d,p) basis set) to identify electronic effects or conformational isomers .

- Isotopic Labeling : Use deuterated analogs to trace fragmentation pathways in MS .

- Crystallographic Analysis : Resolve ambiguities in substituent positioning (e.g., bromo vs. trifluoromethoxy orientation) .

Advanced: How do the electronic effects of bromo and trifluoromethoxy groups influence the methanol group’s reactivity?

Q. Methodological Answer :

- Electron-Withdrawing Effects : The trifluoromethoxy group (–OCF₃) reduces electron density at the benzene ring, stabilizing the alcohol via resonance but increasing acidity (pKa ~12–14) .

- Steric Hindrance : The bromo group may hinder nucleophilic attacks on the methanol group.

- DFT Studies : Calculations show the trifluoromethoxy group lowers the HOMO energy, making the compound less prone to electrophilic substitution .

Advanced: What synthetic challenges arise from multiple electron-withdrawing groups, and how can they be mitigated?

Q. Methodological Answer :

- Challenge 1 : Reduced reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to electron-deficient aryl rings.

- Challenge 2 : Acid sensitivity of the trifluoromethoxy group.

- Protecting Groups : Temporarily protect the methanol group as a silyl ether (e.g., TBS) during reactions .

Advanced: How can computational methods optimize reaction pathways for derivatives of this compound?

Q. Methodological Answer :

- DFT-Guided Design : Calculate transition states to identify low-energy pathways for substitutions or oxidations .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., THF vs. DMF) .

- QSPR Models : Predict physicochemical properties (e.g., logP, solubility) for derivative libraries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。